molecular formula C5H3F2N3O2 B13136206 4,6-Difluoro-2-nitropyridin-3-amine

4,6-Difluoro-2-nitropyridin-3-amine

Cat. No.: B13136206
M. Wt: 175.09 g/mol
InChI Key: KIRPBKZBHPYJKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-nitropyridin-3-amine typically involves the nitration of fluorinated pyridine derivatives. One common method includes the reaction of 4,6-difluoropyridine with nitric acid under controlled conditions to introduce the nitro group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Difluoro-2-nitropyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a building block in the development of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-nitropyridin-3-amine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-2-nitropyridin-3-amine is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of specialized fluorinated compounds .

Properties

Molecular Formula

C5H3F2N3O2

Molecular Weight

175.09 g/mol

IUPAC Name

4,6-difluoro-2-nitropyridin-3-amine

InChI

InChI=1S/C5H3F2N3O2/c6-2-1-3(7)9-5(4(2)8)10(11)12/h1H,8H2

InChI Key

KIRPBKZBHPYJKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)[N+](=O)[O-])N)F

Origin of Product

United States

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